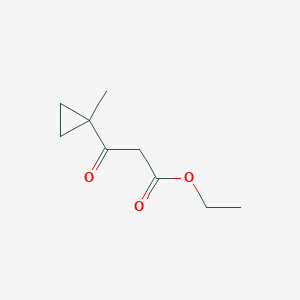
Ethyl 3-(1-methylcyclopropyl)-3-oxopropanoate
Cat. No. B3125327
Key on ui cas rn:
32249-37-9
M. Wt: 170.21 g/mol
InChI Key: IWHYFYBVTHEJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05273868
Procedure details


A solution comprising 55 grams of ethyl 2-(1-methylcyclopropanecarbonyl)-3-oxobutanoate and 160 ml of ethanol was stirred at room temperature and 60 ml of a 30% aqueous ammonia solution was added dropwise to this solution over a period of 10 minutes. Subsequently, the mixture was stirred for 1 hour and extracted with 300 ml of ethyl acetate and dilute aqueous hydrochloric acid. After neutralization and washing with water, the organic layer was dried over anhydrous sodium sulfate. The solvent was then removed and 43 grams of ethyl (1-methylcyclopropanecarbonyl)acetate was obtained as an oily material.
Name
ethyl 2-(1-methylcyclopropanecarbonyl)-3-oxobutanoate
Quantity
55 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5]([CH:7](C(=O)C)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:6])[CH2:4][CH2:3]1.N>C(O)C>[CH3:1][C:2]1([C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:6])[CH2:3][CH2:4]1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Subsequently, the mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 300 ml of ethyl acetate and dilute aqueous hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
After neutralization and washing with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC1)C(=O)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
